molecular formula C23H25FN4O2 B2880262 N-(4-fluorobenzyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 932339-10-1

N-(4-fluorobenzyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide

Cat. No.: B2880262
CAS No.: 932339-10-1
M. Wt: 408.477
InChI Key: ZEIHLVLAGMFCNE-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a useful research compound. Its molecular formula is C23H25FN4O2 and its molecular weight is 408.477. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Research has highlighted the synthesis and evaluation of compounds with similar structures for their anticonvulsant activity. For instance, derivatives containing triazole and benzothiazole moieties have been synthesized and shown to possess significant anticonvulsant properties with low neurotoxicity, suggesting potential therapeutic applications in epilepsy and seizure management (Liu et al., 2016).

Analgesic Properties

Compounds related to N-(4-fluorobenzyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide have been evaluated for their analgesic properties. Studies involving N-(pyridin-4-yl)acetamides have demonstrated promising analgesic effects, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac, indicating potential for the development of new pain management therapies (Fouchard et al., 2001).

Antiviral Evaluation

New derivatives have also been explored for their antiviral activities, particularly against influenza A/H3N2 virus and human coronavirus 229E. Certain spirothiazolidinone compounds exhibited strong antiviral activity, presenting a versatile scaffold for developing new antiviral molecules (Apaydın et al., 2020).

Receptor Antagonism

Additionally, derivatives have been identified as potent A2B adenosine receptor antagonists, showing drug-like properties and good pharmacokinetic profiles in rodent models. This suggests potential applications in treating diseases where adenosine receptor signaling plays a crucial role (Cheung et al., 2010).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-16-2-6-18(7-3-16)21-22(30)27-23(26-21)10-12-28(13-11-23)15-20(29)25-14-17-4-8-19(24)9-5-17/h2-9H,10-15H2,1H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIHLVLAGMFCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NCC4=CC=C(C=C4)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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